molecular formula C16H22N2O2 B12817186 Benzyl (((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)methyl)carbamate

Benzyl (((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)methyl)carbamate

Cat. No.: B12817186
M. Wt: 274.36 g/mol
InChI Key: FRZAQCULHJDUHF-GOOCMWNKSA-N
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Description

Benzyl (((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)methyl)carbamate is a complex organic compound with a unique bicyclic structure. This compound is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure consists of a benzyl group attached to a carbamate moiety, which is further connected to an 8-azabicyclo[3.2.1]octane framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)methyl)carbamate typically involves multiple steps. One common method includes the reaction of 8-azabicyclo[3.2.1]octane with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl (((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Benzyl (((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)methyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1R,3S,5S)-6-methyl-6-azabicyclo[3.2.1]octan-3-yl benzoate
  • (1R,5S)-3-benzyl-3-azabicyclo[3.2.1]octan-8-one

Uniqueness

Benzyl (((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)methyl)carbamate is unique due to its specific structural features and the presence of both benzyl and carbamate groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

benzyl N-[[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl]methyl]carbamate

InChI

InChI=1S/C16H22N2O2/c19-16(20-11-12-4-2-1-3-5-12)17-10-13-8-14-6-7-15(9-13)18-14/h1-5,13-15,18H,6-11H2,(H,17,19)/t13?,14-,15+

InChI Key

FRZAQCULHJDUHF-GOOCMWNKSA-N

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2)CNC(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CC2CC(CC1N2)CNC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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